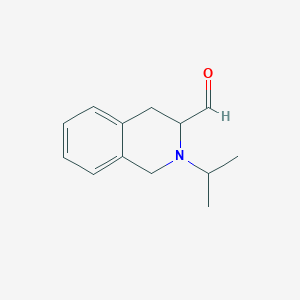
2-Isopropyl-1,2,3,4-tetrahydroisoquinoline-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-1,2,3,4-tetrahydroisoquinoline-3-carbaldehyde typically involves the functionalization of the tetrahydroisoquinoline core. Traditional methods for synthesizing tetrahydroisoquinolines include the Bischler-Napieralski, Pictet-Gams, Pictet-Spengler, and Pomeranz-Fritsch reactions . These reactions often involve cyclization procedures of N-(haloalkyl)aryl derivatives under various conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of multicomponent reactions (MCRs) has been highlighted as a powerful strategy in organic synthesis for generating molecular diversity and complexity . MCRs improve atom economy, selectivity, and yield, making them suitable for large-scale production.
化学反应分析
Types of Reactions
2-Isopropyl-1,2,3,4-tetrahydroisoquinoline-3-carbaldehyde can undergo various chemical reactions, including:
Reduction: Reduction reactions may involve reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions can occur at different positions on the tetrahydroisoquinoline ring, often facilitated by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidants, and reducing agents. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
2-Isopropyl-1,2,3,4-tetrahydroisoquinoline-3-carbaldehyde has several scientific research applications:
作用机制
The mechanism of action of 2-Isopropyl-1,2,3,4-tetrahydroisoquinoline-3-carbaldehyde involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to undergo functionalization at specific positions on the tetrahydroisoquinoline ring . This functionalization can modulate biological activity, making it a valuable scaffold for drug development.
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: The parent compound, known for its presence in natural products and therapeutic agents.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its antineuroinflammatory properties.
2-Azapodophyllotoxin: A derivative synthesized via diastereoselective ring opening of bridged oxazolidines.
Uniqueness
2-Isopropyl-1,2,3,4-tetrahydroisoquinoline-3-carbaldehyde is unique due to its specific isopropyl and carbaldehyde functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing novel therapeutic agents and studying complex organic reactions.
属性
分子式 |
C13H17NO |
|---|---|
分子量 |
203.28 g/mol |
IUPAC 名称 |
2-propan-2-yl-3,4-dihydro-1H-isoquinoline-3-carbaldehyde |
InChI |
InChI=1S/C13H17NO/c1-10(2)14-8-12-6-4-3-5-11(12)7-13(14)9-15/h3-6,9-10,13H,7-8H2,1-2H3 |
InChI 键 |
WIADGVJDRNNNSS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1CC2=CC=CC=C2CC1C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,1'S,4S)-6'-bromo-4-methoxy-5''-methyl-3'H-dispiro[cyclohexane-1,2'-indene-1',2''-imidazol]-4''-amine ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B15279509.png)
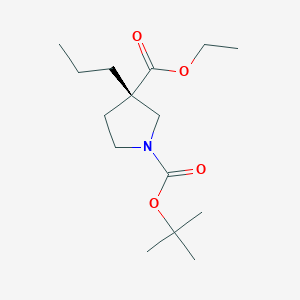
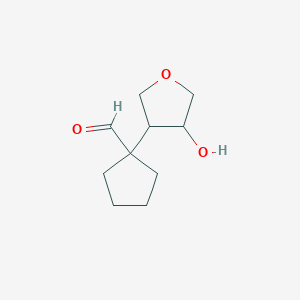
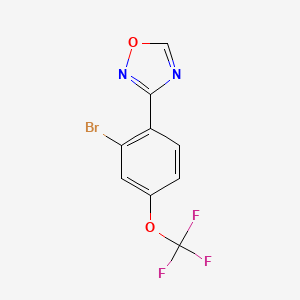
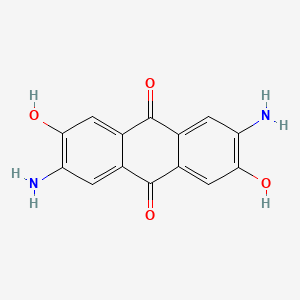
![Methyl 2,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B15279544.png)
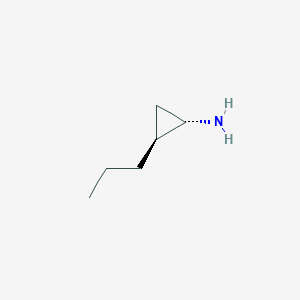
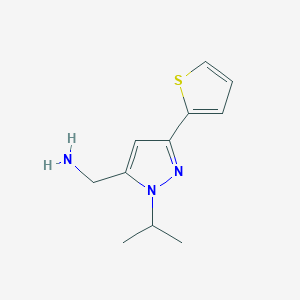




![2-methyl-4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B15279576.png)
![Benzenesulfonylfluoride, 4-[[4-[(2-chloro-4-nitrophenoxy)methyl]phenyl]methoxy]-](/img/structure/B15279593.png)
